molecular formula C9H7NO B564791 Indole-3-carboxaldehyde-13C CAS No. 1093452-52-8

Indole-3-carboxaldehyde-13C

Cat. No. B564791
CAS RN: 1093452-52-8
M. Wt: 146.153
InChI Key: OLNJUISKUQQNIM-PTQBSOBMSA-N
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Description

Indole-3-carboxaldehyde-13C, also known as ICA-13C, is a derivative of indole-3-carboxaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .


Synthesis Analysis

The 1H NMR analysis of synthesized compounds were performed on a BRUKER AVANCE II 500 MHz spectrometer whereas 13C NMR analysis were recorded on a 125 MHz NMR spectrometer .


Molecular Structure Analysis

Derived from indole-3-carboxaldehyde, a cyclic aldehyde with the molecular formula CE(13C)H&NO, ICA-13C holds great significance in numerous biochemical and physiological processes .


Chemical Reactions Analysis

Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .


Physical And Chemical Properties Analysis

ICA-13C has a molecular weight of 146.15 g/mol . Its properties include being a colorless, volatile liquid with a pungent odor, soluble in water and alcohols .

Scientific Research Applications

Restoration of Gut Mucosal Integrity

Indole-3-carboxaldehyde (3-IAld) is known to restore gut mucosal integrity and protect from liver fibrosis in murine sclerosing cholangitis. It promotes mucosal immune homeostasis in a variety of preclinical settings. The compound is able to alleviate hepatic inflammation and fibrosis by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis to restore mucosal integrity .

Synthesis of Tryptophan-based Molecules

Studies utilizing Indole-3-carboxaldehyde-13C often focus on its role in the synthesis of tryptophan-based molecules. Researchers examine how this labeled aldehyde is incorporated into larger structures .

Research on Plant Growth and Development

Indole-3-carboxaldehyde-13C is instrumental in research on plant growth and development. Indole derivatives are closely related to compounds with plant hormone activity .

Enzyme Kinetics and Metabolic Studies

Indole-3-carboxaldehyde-13C finds application in a wide range of laboratory experiments and scientific research endeavors. It plays a pivotal role in enzyme kinetics and metabolic studies .

Substrate for Various Enzymes

This compound acts as a substrate for various enzymes and actively participates in diverse metabolic processes .

Synthesis of Higher Order Indoles

Indole-3-carboxaldehyde is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .

Biosynthesis of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives

In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .

Defense Against Pathogens

Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants. In Arabidopsis, in addition to the characteristic phytoalexin camalexin, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized and contribute to resistance to a number of fungal pathogens .

Mechanism of Action

Target of Action

Indole-3-carboxaldehyde-13C, also known as I3C, is a compound that has been studied for its potential bioactive properties . It has been found to interact with various targets, including endothelial cells , and is involved in the synthesis of tryptophan-based molecules . It is also instrumental in research on plant growth and development, as indole derivatives are closely related to compounds with plant hormone activity .

Mode of Action

I3C interacts with its targets through various mechanisms. For instance, it has been found to attenuate the release of pro-inflammatory cytokines and ROS levels in endothelial cells . Additionally, I3C undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form N-alkyl/aryl substitutions .

Biochemical Pathways

I3C is involved in several biochemical pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It also plays a role in the synthesis of tryptophan-based molecules . Moreover, it contributes to the field of environmental science, where it aids in the detection and quantification of indolic compounds in environmental samples .

Pharmacokinetics

It is known that i3c is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver, where levels are approximately 6-fold higher than those in the plasma .

Result of Action

The action of I3C results in various molecular and cellular effects. For instance, it has been found to have antibacterial , antiviral , antifungal , and antioxidant activities. Moreover, it has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .

Action Environment

The action of I3C can be influenced by various environmental factors. For instance, the presence of copper ions can facilitate the copper-catalyzed reaction of I3C with various dihalides . Moreover, the stability of I3C and its derivatives can be affected by the pH and temperature of the environment .

Safety and Hazards

ICA-13C is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

ICA has been found to alleviate atherosclerosis . It has also been found to restore gut mucosal integrity and protect from liver fibrosis in murine sclerosing cholangitis . These findings point to the therapeutic potential of ICA in liver pathology .

properties

IUPAC Name

1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNJUISKUQQNIM-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675975
Record name 1H-Indole-3-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole-3-carboxaldehyde-13C

CAS RN

1093452-52-8
Record name 1H-Indole-3-(~13~C)carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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